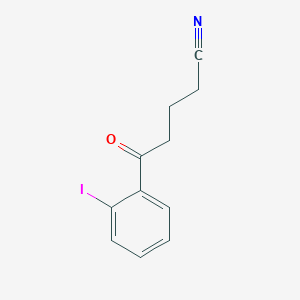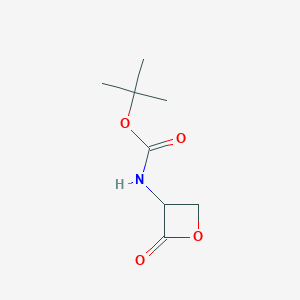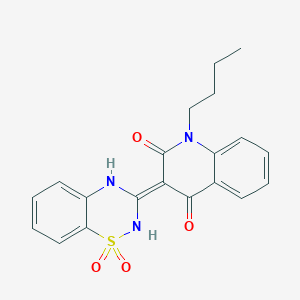
5-(2-碘苯基)-5-氧代戊腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(2-Iodophenyl)-5-oxovaleronitrile” appears to contain an iodophenyl group, a ketone group (oxo), and a nitrile group. The iodophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with an iodine atom attached. The ketone group is a carbonyl group (a carbon double-bonded to an oxygen) located on a carbon backbone. The nitrile group consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl, ketone, and nitrile groups each have distinct structural characteristics that would influence the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The iodine atom on the phenyl ring could potentially be substituted in a reaction with a suitable nucleophile. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The nitrile group could participate in various reactions, including hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially its boiling point. The nitrile and ketone groups could influence the compound’s polarity and solubility .科学研究应用
选择性连续流动碘化
研究表明,碘化在连续流动条件下合成碘化合物的有效性,碘化合物是有机合成中的关键中间体。Dunn 等人(2018 年)的研究重点介绍了选择性碘化过程,该过程能够生成具有高区域选择性的所需碘化产物,展示了这些方法在创造化合物以用于进一步化学转化中的效用 (Dunn 等人,2018 年)。
氧钒配合物的合成
Li 等人(2010 年)讨论的氧钒 (IV) 配合物的合成和表征代表了含碘苯基化合物另一个应用领域。这些配合物因其磁性及其在磁性材料中的潜在应用而受到研究,展示了碘苯基衍生物在配位化学中的多功能性 (Li 等人,2010 年)。
催化活性和材料科学应用
催化剂和材料科学应用的开发是与碘苯基相关的化合物的重要研究领域。研究探索了衍生自此类化合物的金属配合物的催化活性,应用范围从氧化反应到发光二极管 (LED)。例如,Saka 等人(2013 年)关于酞菁配合物在氧化反应中的催化活性的工作证明了碘苯基衍生物在催化中的潜力 (Saka 等人,2013 年)。
光谱表征和结构建模
涉及碘苯基衍生物的配合物的谱学表征和结构建模提供了对其化学行为和潜在应用的见解。该领域的研究重点是了解这些配合物的电子结构和键合特性,这对于它们在催化、材料科学和作为生物活性分子中的应用至关重要。例如,Mangalam 和 Kurup(2009 年)对钒 (IV/V) 配合物的研究提供了有关其结构和潜在应用的宝贵信息 (Mangalam 和 Kurup,2009 年)。
作用机制
Target of Action
It is known that iodinated phenyl compounds often interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
Iodinated phenyl compounds are generally known to interact with their targets, leading to changes in the target’s function . The presence of the iodine atom can enhance the compound’s reactivity, allowing it to form strong bonds with its targets .
Biochemical Pathways
Iodinated phenyl compounds can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Iodinated phenyl compounds are generally lipophilic, which can influence their absorption and distribution within the body .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Iodophenyl)-5-oxovaleronitrile. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
5-(2-iodophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSOCZKRBRZBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565443 |
Source


|
| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155589-54-1 |
Source


|
| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)











